![molecular formula C29H29BrF2N4O3 B2989021 Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester CAS No. 1256388-50-7](/img/structure/B2989021.png)
Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester
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Overview
Description
The compound is a type of carbamic acid methyl ester . Carbamic acid methyl esters are a class of organic compounds that have the formula C2H5NO2 . They are derived from carbamic acid and methanol .
Molecular Structure Analysis
The molecular structure of carbamic acid methyl ester is given by the formula C2H5NO2 . For a more complex compound like the one you’re asking about, the molecular structure would be more complicated and would include additional functional groups.Physical And Chemical Properties Analysis
Carbamic acid methyl ester has a molecular weight of 75.0666 . Other physical and chemical properties would depend on the specific structure of your compound.Scientific Research Applications
Carbon Capture and Sequestration
Carbamic acids and their derivatives have been studied for their potential in carbon capture and sequestration . They can form capture products that are not favorable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids . These new CO2 binding modes may offer advantages including higher sorption capacities and lower regeneration energies .
Synthesis of Isocyanates
Carbamate esters can be converted to isocyanates, which are of industrial importance . The reaction is simple in execution and work-up, occurring under mild conditions and affording isocyanates in excellent yields .
Synthesis of Carbamic–Carbonic Anhydrides
Carbamic–carbonic anhydrides are elusive species that have been only indirectly detected under controlled conditions . The synthesis and isolation of two carbamic–carbonic anhydrides are reported, including the first-ever solid-state structure of this functional group . The remarkable stability of these chiral carbamic–carbonic anhydrides allowed their study by NMR, HRMS, FTIR-ATR, and thermal analysis techniques (DSC and TGA) .
Dermatological Applications
Bromofluorene, a component of the compound, is used to treat skin dermatological conditions . It is used in the pharmaceutical industry .
Synthesis of Polymer Brushes
Methyl 2-bromopropionate, a related compound, was used as an initiator during the synthesis of polymer brushes with single-walled carbon nanotubes as backbones .
Positron Emission Tomography (PET) Imaging
Methyl 2-bromopropionate was used as a starting reagent for the synthesis of 2-18F-fluoropropionic acid, a positron emission tomography imaging agent for prostate cancer .
Safety and Hazards
properties
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrF2N4O3/c1-15(2)24(35-27(38)39-3)26(37)36-14-28(8-9-28)12-23(36)25-33-13-22(34-25)16-4-6-18-19-7-5-17(30)11-21(19)29(31,32)20(18)10-16/h4-7,10-11,13,15,23-24H,8-9,12,14H2,1-3H3,(H,33,34)(H,35,38)/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLTXJDEPHZTC-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrF2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester |
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